molecular formula C10H14N4 B13309335 3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile

3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13309335
M. Wt: 190.25 g/mol
InChI Key: PJXKGFFQXGBXKN-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a piperidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with piperidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the nitrile group.

    1-(Piperidin-4-yl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group on the pyrazole ring.

    3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness

3-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-methyl-1-piperidin-4-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C10H14N4/c1-8-9(6-11)7-14(13-8)10-2-4-12-5-3-10/h7,10,12H,2-5H2,1H3

InChI Key

PJXKGFFQXGBXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C2CCNCC2

Origin of Product

United States

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